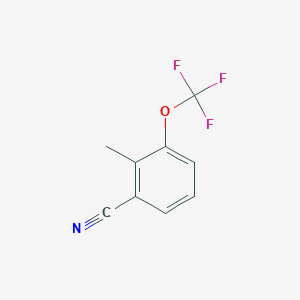
2-Methyl-3-(trifluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzonitrile derivative. One common method is the reaction of 2-methylbenzonitrile with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The nitrile group can be reduced to an amine or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Products may include derivatives with different substituents replacing the trifluoromethoxy group.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary amines or other reduced forms of the nitrile group.
Scientific Research Applications
2-Methyl-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(trifluoromethoxy)benzonitrile
- 3-(Trifluoromethoxy)benzonitrile
- 2-Methyl-3-(trifluoromethyl)benzonitrile
Uniqueness
2-Methyl-3-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the trifluoromethoxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H6F3NO |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
2-methyl-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6F3NO/c1-6-7(5-13)3-2-4-8(6)14-9(10,11)12/h2-4H,1H3 |
InChI Key |
LQIPKYPAIWNHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


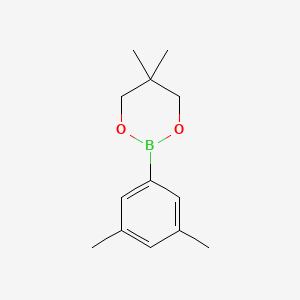
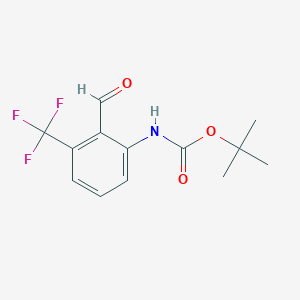
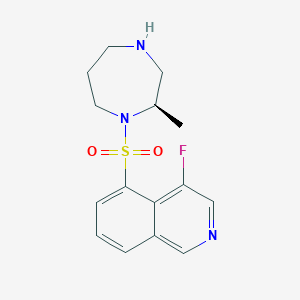
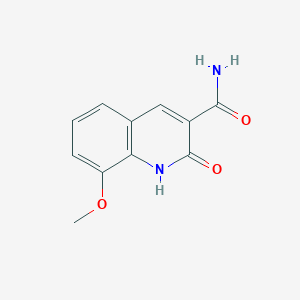
![7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12964549.png)

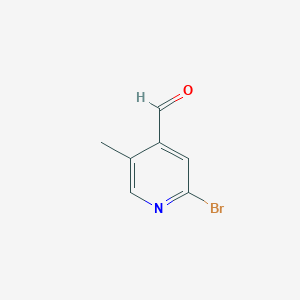
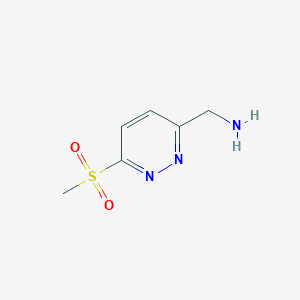
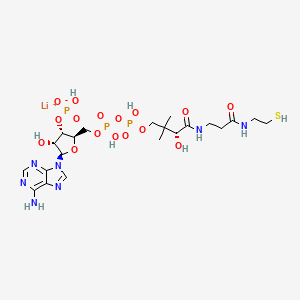
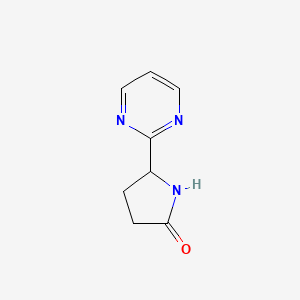


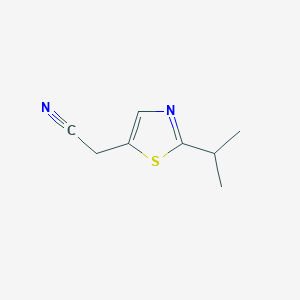
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B12964605.png)
